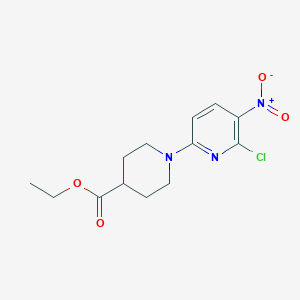

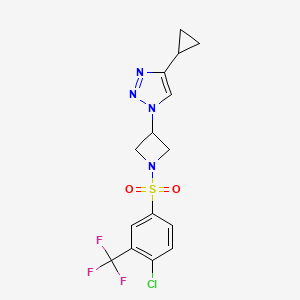

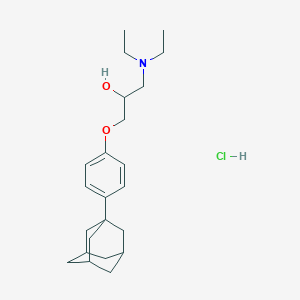

Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular weight of 279.3 . It’s a solid substance with a melting point of 67 - 70°C .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.3 . It’s a solid substance with a melting point of 67 - 70°C . The storage temperature is 4°C, and it should be protected from light .Scientific Research Applications

Anticancer Agents

The compound has been utilized in the synthesis of various derivatives with potential anticancer properties. For instance, its reaction with alpha-halo ketones has led to a series of substituted ethyl carbamates, which showed effects on the proliferation and mitotic index of cultured L1210 cells and survival rates in mice bearing P388 leukemia (Temple et al., 1983). Further alterations at the 2,3-positions of ethyl carbamates indicated significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).

Antibacterial Agents

Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate has also been applied in synthesizing new antibacterial agents. The synthesis and structure-activity relationship studies of various derivatives have highlighted their broad and potent in vitro antibacterial activity, showing potential as new antibacterial agents with excellent in vivo efficacy on systemic infections (Matsumoto et al., 1984).

Synthesis of Organic Radical Contrast Agents

This compound has been used in the synthesis of organic radical contrast agents for targeted magnetic resonance (MR)/optical bimodal imaging of tumors. The incorporation of the compound into polyacetylenes containing TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) facilitated the development of targeted multifunctional organic radical contrast agents (ORCAs), offering a platform for tumor-targeted delivery and molecular imaging guided cancer therapy (Huang et al., 2015).

Additional Applications

Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate derivatives have been explored for other scientific applications, including as intermediates in the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated as anticancer agents (Rehman et al., 2018), and in catalytic oxidation of cellulose using a novel amphiphilic nitroxide block copolymer as a recoverable catalyst (Liu et al., 2017).

Safety and Hazards

Future Directions

There is an urgent need for new and effective anti-TB drugs . Pyrazinamide (PZA) is a well-known front line prodrug and is used in the treatment of active TB . In a recent work, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name |

ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O4/c1-2-21-13(18)9-5-7-16(8-6-9)11-4-3-10(17(19)20)12(14)15-11/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNSTNMBEWVKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)

![1-(3-Methoxyphenyl)-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2427109.png)

![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427121.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide](/img/structure/B2427126.png)